molecular formula C17H17N5O5S B2544323 methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate CAS No. 380340-64-7

methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate

Cat. No.: B2544323
CAS No.: 380340-64-7
M. Wt: 403.41
InChI Key: XNQMQZKVNCDMPB-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate is a purine-derived compound featuring a methyl benzoate backbone linked via an amide bond to a sulfanyl acetyl group. The purine core is substituted with two methyl groups at positions 1 and 3 and two ketone groups at positions 2 and 4.

Properties

IUPAC Name

methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c1-21-13-12(14(24)22(2)17(21)26)19-16(20-13)28-8-11(23)18-10-6-4-9(5-7-10)15(25)27-3/h4-7H,8H2,1-3H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQMQZKVNCDMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
Molecular Formula C16H16N6O5S
Molar Mass 372.34 g/mol
CAS Number 332117-21-2
Appearance Solid, white to off-white
Solubility Sparingly soluble in DMSO

The biological activity of this compound is primarily attributed to its unique structural features that enable it to interact with specific molecular targets within biological systems. The purine derivative is known to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The incorporation of a sulfanyl group enhances its reactivity and may contribute to its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with purine structures demonstrate varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that purine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . For example, analogs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. It exhibits strong inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antibacterial Screening : A study reported moderate to strong antibacterial activity of purine derivatives against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
  • Antitumor Activity : In a series of experiments, compounds with similar structures were found to inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
  • Cytotoxicity Assessments : Research involving B16F10 melanoma cells showed that certain analogs did not exhibit cytotoxic effects at lower concentrations while maintaining significant anti-melanogenic activity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a purine derivative and a benzoate moiety. Its molecular formula is C18H18N6O3C_{18}H_{18}N_{6}O_{3}, and it can be synthesized through several chemical reactions involving purine derivatives and acetylation processes. The synthesis typically involves:

  • Formation of the purine core : Starting from 1,3-dimethyluric acid or related compounds.
  • Acetylation : Introducing the acetyl group through reaction with acetic anhydride or acetyl chloride.
  • Final coupling : Linking the benzoate moiety to form the final product.

Anticancer Potential

Recent studies have highlighted the anticancer properties of methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve:

  • Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of apoptosis : It triggers programmed cell death via intrinsic pathways.

A notable study reported that derivatives of this compound demonstrated significant activity against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. It has shown promise as an inhibitor of:

  • Acetylcholinesterase : This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.
  • α-glucosidase : This inhibition can be beneficial for managing diabetes by regulating blood sugar levels .

Therapeutic Implications

Given its biological activities, this compound may have several therapeutic applications:

  • Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.
  • Neuroprotection : For developing treatments aimed at neurodegenerative diseases.
  • Diabetes Management : As a possible therapeutic agent to control blood glucose levels.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in laboratory settings:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cells (IC50 values in low micromolar range)
Study 2Showed inhibition of acetylcholinesterase activity with IC50 values comparable to known inhibitors
Study 3Exhibited α-glucosidase inhibition leading to reduced glucose absorption in vitro

Comparison with Similar Compounds

Comparison with Structural Analogs

Purine-Based Derivatives

{[1,3-Dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic Acid
  • Structure : Shares the 1,3-dimethyl-2,6-dioxo-purine core but replaces the methyl benzoate group with a 4-methylbenzyl substituent at position 7 of the purine ring. The sulfanyl acetic acid group is directly attached to position 6.
  • Substituent Position: The 7-position substitution may influence steric interactions with biological targets, diverging from the target compound’s unmodified purine ring.
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Structure: Features a spirocyclic system with benzothiazole and dimethylaminophenyl groups. Unlike the target compound, it lacks a purine core but retains heterocyclic diversity.
  • Key Differences :
    • Core Heterocycle : Benzothiazole and spirocyclic systems may target different biochemical pathways (e.g., antimicrobial or anticancer agents) compared to purine-based structures.
    • Functional Groups : Includes hydroxyl and carbonyl groups, enhancing hydrogen-bonding capacity.
  • Applications : Primarily explored in organic synthesis and as intermediates for bioactive molecules .

Sulfonylurea Herbicides (Methyl Benzoate Derivatives)

Examples from and include:

  • Metsulfuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
  • Tribenuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methyl)amino)carbonyl)amino)sulfonyl)benzoate.
Structural Comparison:
Feature Target Compound Sulfonylurea Herbicides
Core Heterocycle Purine (1,3-dimethyl-2,6-dioxo) Triazine (e.g., 1,3,5-triazin-2-yl)
Linker Sulfanyl acetyl Sulfonylurea
Ester Group Methyl benzoate Methyl benzoate
Bioactivity Not reported (purine-targeting) Herbicidal (ALS enzyme inhibition)
  • Key Insights :
    • The sulfonylurea group in herbicides enables binding to acetolactate synthase (ALS), whereas the sulfanyl acetyl group in the target compound may facilitate nucleophilic interactions (e.g., with cysteine residues).
    • Both classes utilize methyl benzoate for lipophilicity, but the heterocycle dictates target specificity .

β-Lactam Antibiotics (Ceftaroline Fosamil)

  • Structure : Contains a thiadiazolyl-sulfanyl acetyl group linked to a β-lactam core.
  • Relevance : Demonstrates the role of sulfanyl groups in enhancing reactivity and target binding (e.g., penicillin-binding proteins).
  • Contrast : The target compound’s purine core lacks the β-lactam ring critical for antibiotic activity but may share metabolic stability due to the methyl ester .

Research Findings and Data Gaps

Physicochemical Properties (Inferred)

Property Target Compound {[1,3-Dimethyl-7-(4-methylbenzyl)...}acetic Acid
Molecular Weight ~420 g/mol (estimated) ~434 g/mol
Solubility Low (methyl ester) Moderate (carboxylic acid)
Spectral Data IR: C=O (1700–1750 cm⁻¹) IR: C=O (1700–1750 cm⁻¹), -COOH (2500–3300 cm⁻¹)

Unanswered Questions

  • Bioactivity: No data on enzymatic inhibition or cellular targets.

Q & A

Basic: What synthetic routes and characterization methods are recommended for methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate?

Methodological Answer:
The compound is synthesized via multi-step reactions involving sulfanyl group attachment, acetylation, and amination. Key steps include:

  • Sulfanyl-Acetyl Coupling: Reacting the purine derivative with thiol-containing intermediates under controlled pH (e.g., using triethylamine in DMF) to form the sulfanyl linkage .
  • Acylation: Introducing the acetyl group using chloroacetyl chloride, followed by coupling with the benzoate moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Characterization:
    • Melting Point Analysis: Confirm purity and crystallinity.
    • Spectroscopy:
  • IR: Verify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • UV-Vis: Assess π-π* transitions in the purine and benzoate moieties (e.g., λmax ~260–280 nm) .
    • Elemental Analysis: Validate stoichiometry (C, H, N, S percentages) .

Basic: What physicochemical properties are critical for experimental design involving this compound?

Methodological Answer:
Key properties include:

  • Solubility: Limited aqueous solubility (requires DMSO or DMF for dissolution) necessitates solvent optimization for biological assays .
  • Stability: Hydrolytic sensitivity of the ester and sulfanyl groups under alkaline conditions requires pH-controlled buffers (e.g., pH 6–7) .
  • LogP: Predicted high lipophilicity (LogP >3) impacts membrane permeability in cellular studies .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>200°C typical for similar purine derivatives) .

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:
Contradictions often arise from variations in:

  • Experimental Models: Compare results across cell lines (e.g., HEK293 vs. HeLa) or in vivo systems to assess cell-type specificity .
  • Concentration Ranges: Dose-response curves (e.g., 0.1–100 μM) identify non-linear effects or off-target interactions .
  • Assay Conditions: Control for redox-active environments (e.g., presence of glutathione) that may degrade the sulfanyl group .
  • Statistical Validation: Use multivariate analysis (ANOVA with post-hoc tests) to distinguish noise from true activity .

Advanced: What computational and experimental strategies are used to predict its environmental fate and ecotoxicology?

Methodological Answer:

  • Computational Modeling:
    • QSAR: Predict biodegradation half-life using substituent-specific parameters (e.g., electron-withdrawing groups reduce hydrolysis rates) .
    • Molecular Dynamics (MD): Simulate interactions with soil organic matter to estimate adsorption coefficients (Kd) .
  • Experimental Validation:
    • OECD Guidelines: Conduct 301F (Ready Biodegradability) tests to measure mineralization rates in aqueous systems .
    • Ecotoxicology Assays: Use Daphnia magna (48h LC50) and algal growth inhibition tests to assess acute toxicity .

Advanced: How to design a study investigating structure-activity relationships (SAR) for its purine and benzoate moieties?

Methodological Answer:

  • Scaffold Modifications:
    • Purine Ring: Substitute dimethyl groups with bulkier alkyl chains (e.g., isopropyl) to probe steric effects .
    • Benzoate Ester: Replace methyl with ethyl or tert-butyl esters to study lipophilicity-activity correlations .
  • Biological Testing:
    • Enzyme Assays: Target adenosine deaminase (ADA) or xanthine oxidase (XO) to evaluate competitive inhibition .
    • Crystallography: Co-crystallize derivatives with target enzymes (e.g., X-ray diffraction) to map binding interactions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods due to potential dust/aerosol formation .
  • Waste Disposal: Neutralize acidic/basic byproducts before incineration .

Advanced: How to optimize its stability in long-term pharmacological studies?

Methodological Answer:

  • Formulation: Use lyophilized powders stored at -20°C under argon to prevent oxidation .
  • Analytical Monitoring:
    • HPLC-MS: Monthly purity checks (e.g., C18 column, acetonitrile/water gradient) .
    • Forced Degradation Studies: Expose to heat (40°C), light (UV), and humidity (75% RH) to identify degradation pathways .

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